molecular formula C6H2Cl5O2P B13769204 2,4,6-Trichlorophenyl phosphorodichloridate CAS No. 60223-35-0

2,4,6-Trichlorophenyl phosphorodichloridate

Cat. No.: B13769204
CAS No.: 60223-35-0
M. Wt: 314.3 g/mol
InChI Key: OSNJGPVZSOCUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenyl phosphorodichloridate is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms and a 2,4,6-trichlorophenyl group. It serves as a reactive intermediate in synthesizing phosphorus-containing polymers, agrochemicals, and flame retardants. The electron-withdrawing trichlorophenyl substituent enhances its electrophilicity, making it a versatile precursor in phosphorylation reactions.

Properties

CAS No.

60223-35-0

Molecular Formula

C6H2Cl5O2P

Molecular Weight

314.3 g/mol

IUPAC Name

1,3,5-trichloro-2-dichlorophosphoryloxybenzene

InChI

InChI=1S/C6H2Cl5O2P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H

InChI Key

OSNJGPVZSOCUOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OP(=O)(Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl phosphorodichloridate typically involves the reaction of 2,4,6-trichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:

C6H2Cl3OH+POCl3C6H2Cl3OPOCl2+HClC_6H_2Cl_3OH + POCl_3 \rightarrow C_6H_2Cl_3OPOCl_2 + HCl C6​H2​Cl3​OH+POCl3​→C6​H2​Cl3​OPOCl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.

    Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.

    Condensation Reagents: Alcohols and amines are commonly used in condensation reactions to form esters and amides.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichlorophenyl esters or amides can be formed.

    Hydrolysis Products: Hydrolysis leads to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.

    Condensation Products: Esters and amides are the major products of condensation reactions.

Scientific Research Applications

2,4,6-Trichlorophenyl phosphorodichloridate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl phosphorodichloridate involves its reactivity towards nucleophiles. The compound’s electrophilic phosphorus center is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(2,4,6-Trichlorophenyl) Phosphate

  • Structure : A triester derivative with three 2,4,6-trichlorophenyl groups attached to a phosphate core.
  • Reactivity : Less electrophilic than phosphorodichloridates due to the absence of labile chlorine atoms on phosphorus. Primarily used as a flame retardant.
  • Application: Documented in Table II of as a monosubstituted phosphorus compound (Code 1216) .

2,4,6-Trichlorophenylhydrazine

  • Structure : A hydrazine derivative substituted with a 2,4,6-trichlorophenyl group.
  • Reactivity : Functions as a nucleophile in condensation reactions, contrasting with the electrophilic nature of phosphorodichloridates.
  • Application : Listed in as a reference standard for analytical chemistry .

Tetrachloromonospirocyclotriphosphazenes

  • Structure : Cyclic phosphazenes with spiro-architecture and chlorine substituents ().
  • Application : Used in synthesizing thermally stable polymers and ligands .

2,4,6-Tetrachlorophenol

  • Structure: A phenol derivative with four chlorine substituents.
  • Reactivity : Acidic hydroxyl group enables esterification, diverging from the phosphorus-centered reactivity of phosphorodichloridates.
  • Application : Environmental contaminant listed in groundwater assessments () .

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity Profile Primary Applications Reference
2,4,6-Trichlorophenyl phosphorodichloridate C₆H₂Cl₃OPCl₂ P-Cl, 2,4,6-Cl-phenyl Electrophilic phosphorylation Polymer/agrochemical synthesis Inferred
Tris(2,4,6-trichlorophenyl) phosphate C₁₈H₉Cl₉O₄P Three 2,4,6-Cl-phenyl Low electrophilicity Flame retardant
2,4,6-Trichlorophenylhydrazine C₆H₄Cl₃N₂H₂ 2,4,6-Cl-phenyl, -NH-NH₂ Nucleophilic condensation Analytical standards
Tetrachloromonospirocyclotriphosphazene Cl₄P₃N₃ Cyclic P₃N₃, Cl substituents Ring-opening polymerization High-performance polymers
2,4,6-Tetrachlorophenol C₆H₃Cl₄O Four Cl, phenolic -OH Acid-catalyzed reactions Environmental contaminant

Key Research Findings

  • Electron-Accepting Capacity : The 2,4,6-trichlorophenyl group in phosphorodichloridate derivatives (e.g., TTM radicals in ) enhances electron-accepting properties, critical for organic radical scintillators .
  • Environmental Impact: Chlorinated phenylphosphorus compounds, including tetrachlorophenols, are persistent pollutants requiring stringent groundwater monitoring () .
  • Synthetic Versatility : Phosphorodichloridates outperform esters in reactivity for synthesizing dispirophosphazenes, as seen in ’s multi-step protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.